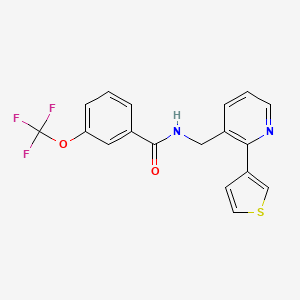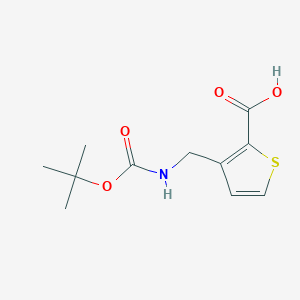![molecular formula C19H19N3O B2598086 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline CAS No. 902253-12-7](/img/structure/B2598086.png)
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring and a tetrahydroquinoline ring . The 1,3,4-oxadiazole ring is a five-membered aromatic heterocyclic compound . Tetrahydroquinoline is a saturated derivative of quinoline and is also a heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of a 1,3,4-oxadiazole derivative involved the use of zinc dust and ammonium chloride to reduce an aqueous-alcoholic solution .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography and nuclear magnetic resonance .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, a study on a 1,3,4-oxadiazole derivative showed significant acetylcholinesterase inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, 1,1’:3’,1’‘-Terphenyl, 4,4’‘-dimethyl-5’-(4-methylphenyl)-, was found to be 348.4795 .Applications De Recherche Scientifique
Anticancer Potential
Research has highlighted the potential anticancer properties of derivatives structurally related to 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline. Novel 5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives exhibited significant antiproliferative activities against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma cancer) cell lines, with some compounds showing strong inhibitory activities (Liu et al., 2009). Additionally, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using a one-pot three-component method, demonstrated moderate to high levels of antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma cell) and HeLa (human cervical carcinoma cell) (Fang et al., 2016).
Analgesic and Anti-inflammatory Activities
A study on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety revealed potent analgesic and anti-inflammatory activities. Specifically, derivatives exhibited more potent activity compared to other synthesized derivatives, indicating the potential for development into therapeutic agents (Dewangan et al., 2016).
Thermo-physical Properties
Investigations into the thermo-physical properties of 1,3,4-oxadiazole derivatives provided insights into their behavior in different solvents, affecting their potential applications in material science and pharmaceutical formulations. These studies elucidated properties like density, viscosity, and ultrasonic sound velocity in solvents such as chloroform and N,N-dimethylformamide (Godhani et al., 2013).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for 1,3,4-oxadiazole derivatives, including those involving 1,2,3,4-tetrahydroisoquinoline. For instance, a DEAD-mediated oxidative Ugi/aza-Wittig reaction facilitated the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, showcasing an efficient approach to creating polysubstituted oxadiazoles in good yields (Ding et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on similar compounds are vast and could include further investigation into their synthesis, properties, and potential applications. For example, 1,3,4-oxadiazole derivatives have been suggested as potential drug candidates for the treatment of Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . The interaction with MAO-B suggests that this compound may influence neurotransmitter levels and, consequently, neurological functions. Additionally, this compound may bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of dopamine receptors, impacting dopamine signaling pathways . This modulation can lead to changes in gene expression related to neurotransmitter synthesis and release. Furthermore, this compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with monoamine oxidase B (MAO-B) results in the inhibition of this enzyme, thereby affecting the metabolism of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular processes, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions changes significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its interaction with monoamine oxidase B (MAO-B) affects the metabolism of neurotransmitters, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-8-10-16(11-9-14)19-21-20-18(23-19)13-22-12-4-6-15-5-2-3-7-17(15)22/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEPPCQGJUSMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2598003.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2598005.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)


![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2598011.png)
![Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2598013.png)
![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)


![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598021.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)

